molecular formula C16H21FN2O B5214227 N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide

N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5214227
M. Wt: 276.35 g/mol
InChI Key: JZHWYELPUGPNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as AF-DX 384, is a muscarinic acetylcholine receptor antagonist. It is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors. AF-DX 384 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease.

Mechanism of Action

N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 is a selective antagonist of the M2 and M4 subtypes of muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 binds to the muscarinic receptors and prevents the activation of the receptors by acetylcholine. This results in a decrease in the activity of the cholinergic system, which is involved in various physiological processes, including cognitive function, movement, and autonomic regulation.
Biochemical and Physiological Effects:
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been shown to increase dopamine release in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease. Additionally, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have antinociceptive effects, which may have potential applications in the treatment of pain.

Advantages and Limitations for Lab Experiments

N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors, which allows for the selective manipulation of the cholinergic system. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been extensively studied, which allows for the comparison of results across different experiments. However, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 also has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have some off-target effects, which may complicate the interpretation of results.

Future Directions

There are a number of future directions for the study of N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384. One potential direction is the further investigation of its potential therapeutic applications in various diseases. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has shown promise in the treatment of Alzheimer's disease, schizophrenia, and Parkinson's disease, and further studies may help to elucidate its potential use in these and other diseases. Another potential direction is the development of more potent and selective muscarinic receptor antagonists. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors, but there is still room for improvement in terms of its selectivity and potency. Finally, the development of new methods for the synthesis of N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 may help to increase its availability and reduce its cost, which may facilitate further research into its potential therapeutic applications.

Synthesis Methods

N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 can be synthesized by reacting N-allyl-4-piperidone with 4-fluorobenzylamine in the presence of acetic acid and sodium borohydride. The resulting intermediate is then reacted with chloroacetyl chloride and triethylamine to yield N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384.

Scientific Research Applications

N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h2-6,14H,1,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHWYELPUGPNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

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